

In-Depth Technical Guide to Nooglutil: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Nooglutil

Cat. No.: B1679844

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for the nootropic agent **Nooglutil**. The information is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

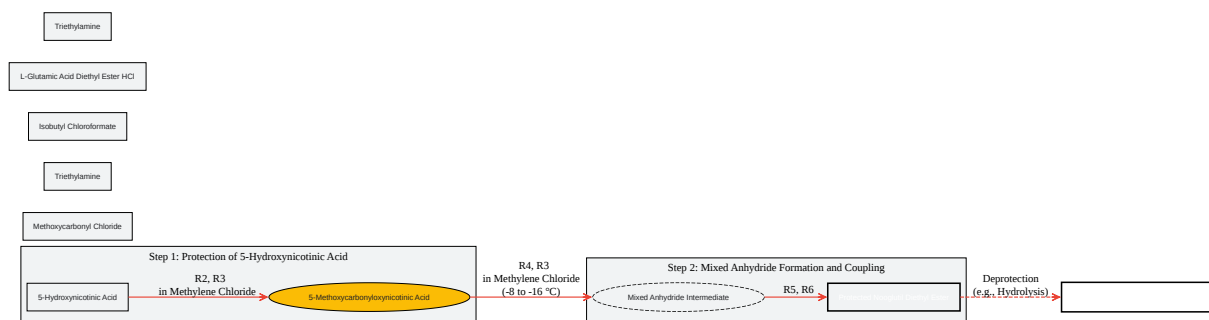
Nooglutil, also known by its chemical name N-(5-hydroxynicotinoyl)-L-glutamic acid and the code ONK-10, is a synthetic nootropic compound.^{[1][2]} Its molecular structure integrates a nicotinoyl moiety with the endogenous amino acid L-glutamic acid.

Property	Value	Source
IUPAC Name	(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid	N/A
Common Names	Nooglutil, Nooglutyl, ONK-10	^{[1][2]}
CAS Number	112193-35-8	^{[1][2]}
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₆	^[2]
Molecular Weight	268.23 g/mol	^[2]
Appearance	White powder	^[2]

Synthesis Pathway

The synthesis of **Nooglutil** is achieved through the formation of an amide bond between 5-hydroxynicotinic acid and L-glutamic acid. A key step in the documented synthesis involves the activation of the carboxylic acid group of a protected 5-hydroxynicotinic acid derivative to form a mixed anhydride, which then readily reacts with the amino group of L-glutamic acid.

The overall synthesis can be visualized as a two-step process starting from the protection of 5-hydroxynicotinic acid, followed by coupling with the diethyl ester of L-glutamic acid, and presumably a final deprotection step (though not explicitly detailed in the available documentation).



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Caption: Synthesis pathway of **Nooglutil** via a mixed anhydride intermediate.

Experimental Protocols

The following experimental protocols are based on the synthesis method described in patent RU2051908C1.

Synthesis of 5-Methoxycarbonyloxynicotinic Acid (Intermediate I1)

- Materials: 5-hydroxynicotinic acid, methoxycarbonyl chloride, triethylamine, dry methylene chloride.
- Procedure:
 - Dissolve 5-hydroxynicotinic acid in dry methylene chloride.
 - Add triethylamine to the solution and stir.
 - Add methoxycarbonyl chloride to the mixture.
 - The reaction proceeds to form 5-methoxycarbonyloxynicotinic acid. Note: Specific quantities and reaction times are not fully detailed in the source document.

Synthesis of Protected Nooglutil Diethyl Ester (Product P1)

- Materials: 5-methoxycarbonyloxynicotinic acid (I1), triethylamine, isobutyl chloroformate, L-glutamic acid diethyl ester hydrochloride, dry methylene chloride.
- Procedure:
 - Dissolve 33.18 g (0.16 mol) of 5-methoxycarbonyloxynicotinic acid and 23.6 ml of triethylamine in dry methylene chloride.
 - Stir the mixture for 20 minutes.
 - Cool the reaction mixture to a temperature between -8 °C and -16 °C.

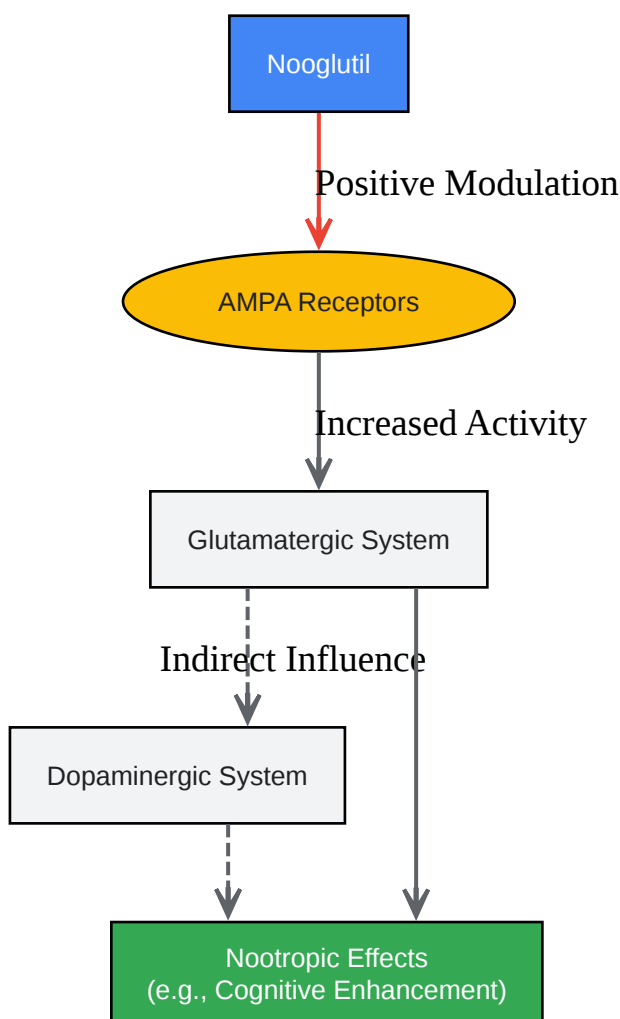
- Add 22.96 mL (0.172 mol) of isobutyl chloroformate and stir for an additional 10-15 minutes at the same temperature to form the mixed anhydride intermediate (I2).
- To this mixture, add 38.4 g (0.16 mol) of L-glutamic acid diethyl ester hydrochloride and another 23.6 ml of triethylamine.
- Stir for 60 minutes while maintaining the cooled temperature.
- Remove the cooling bath and allow the reaction temperature to rise to 18-20 °C.
- Maintain this temperature for 2-2.5 hours.
- The resulting product is the protected **Nooglutil** diethyl ester. Purification and isolation procedures are mentioned but not detailed in the source document.

Deprotection to Yield Nooglutil (Product P2)

- The final step involves the hydrolysis of the ester groups of the protected **Nooglutil** diethyl ester and the removal of the methoxycarbonyl protecting group to yield the final product, **Nooglutil**. The specific conditions for this deprotection step are not provided in the available documentation but would typically involve acidic or basic hydrolysis.

Signaling Pathways

Detailed signaling pathways for **Nooglutil** are not extensively elucidated in the available literature. However, it is known to be a positive modulator of AMPA receptors for glutamate. Its effects are likely mediated through the glutamatergic system, which could indirectly influence other neurotransmitter systems, such as the dopaminergic system.



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Caption: Postulated signaling pathway for **Nooglutil**'s nootropic effects.

Quantitative Data

Quantitative data regarding the synthesis of **Nooglutil** is limited in publicly available sources. The following table summarizes the information extracted from the cited patent.

Parameter	Value	Reactant/Product
Mass of 5-methoxycarbonyloxynicotinic acid	33.18 g	Intermediate I1
Moles of 5-methoxycarbonyloxynicotinic acid	0.16 mol	Intermediate I1
Volume of Triethylamine (initial)	23.6 ml	Reagent
Volume of Isobutyl Chloroformate	22.96 ml	Reagent
Moles of Isobutyl Chloroformate	0.172 mol	Reagent
Mass of L-Glutamic Acid Diethyl Ester HCl	38.4 g	Reactant
Moles of L-Glutamic Acid Diethyl Ester HCl	0.16 mol	Reactant
Volume of Triethylamine (second addition)	23.6 ml	Reagent
Reaction Temperature (Anhydride Formation)	-8 to -16 °C	Condition
Reaction Temperature (Coupling)	18-20 °C	Condition
Reaction Time (Coupling)	2-2.5 hours	Condition

Note: Yields, purity, and detailed analytical data such as NMR, IR, and Mass Spectrometry for the final product were not provided in the reviewed documents.

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References

- 1. RU2051908C1 - Process for preparing n-(5-oxynicotinoyl)-l-glutamic acid - Google Patents [patents.google.com]
- 2. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]
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